molecular formula C32H36N4O6 B11978636 diisobutyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate

diisobutyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11978636
M. Wt: 572.7 g/mol
InChI Key: CVUMNAPBWQRIJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisobutyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactionsThe final steps involve the formation of the pyridine ring and the esterification to introduce the diisobutyl groups .

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .

Chemical Reactions Analysis

Types of Reactions

Diisobutyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to various oxidized products .

Scientific Research Applications

Diisobutyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which diisobutyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The nitrophenyl and pyrazole groups are likely involved in these interactions, potentially affecting biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets diisobutyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C32H36N4O6

Molecular Weight

572.7 g/mol

IUPAC Name

bis(2-methylpropyl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C32H36N4O6/c1-19(2)17-41-31(37)27-21(5)33-22(6)28(32(38)42-18-20(3)4)29(27)26-16-35(24-10-8-7-9-11-24)34-30(26)23-12-14-25(15-13-23)36(39)40/h7-16,19-20,29,33H,17-18H2,1-6H3

InChI Key

CVUMNAPBWQRIJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OCC(C)C

Origin of Product

United States

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